Product packaging for L-ALANINE-N-FMOC (15N)(Cat. No.:)

L-ALANINE-N-FMOC (15N)

Cat. No.: B1580348
M. Wt: 312.33
Attention: For research use only. Not for human or veterinary use.
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Description

L-ALANINE-N-FMOC (15N) is a useful research compound. Molecular weight is 312.33. The purity is usually 98%.
BenchChem offers high-quality L-ALANINE-N-FMOC (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ALANINE-N-FMOC (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

312.33

Purity

98%

Origin of Product

United States

Synthesis and Chemical Modifications of L Alanine N Fmoc 15n

Precursor Synthesis and Isotopic Labeling Strategies

The foundational step in synthesizing the target compound is the production of L-Alanine with its nitrogen atom enriched with the ¹⁵N isotope. This enrichment can be achieved through various chemical and enzymatic routes.

The incorporation of the stable isotope ¹⁵N into the alanine (B10760859) molecule is a critical process that leverages specialized starting materials and reaction pathways. The primary source of the ¹⁵N isotope is typically a simple, enriched inorganic compound, such as [¹⁵N]ammonium chloride (¹⁵NH₄Cl), [¹⁵N]ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄), or [¹⁵N]nitrite (¹⁵NO₂). tandfonline.comnih.govresearchgate.net

Several chemical methods have been developed to synthesize ¹⁵N-labeled L-alanine. These strategies offer versatility but often require careful control to achieve high stereoselectivity and isotopic incorporation.

Electrophilic Amination: A stereoselective approach involves the electrophilic amination of chiral acyl sultams. For instance, Oppolzer's acyl sultams can be treated with a ¹⁵N-labeled electrophilic amine source, such as 1-chloro-1-[¹⁵N]nitrosocyclohexane, to produce L-[α-¹⁵N]amino acids, including L-[¹⁵N]alanine, with high enantiomeric excess (97.2-99.5% e.e.). iaea.org

Strecker Synthesis Variant: This classic method of amino acid synthesis can be adapted for isotopic labeling. It involves the reaction of an aldehyde with ¹⁵N-labeled ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis to yield the ¹⁵N-labeled amino acid.

Electrochemical Synthesis: A sustainable and modern approach utilizes the electrochemical reduction of ¹⁵N-nitrite (¹⁵NO₂) in the presence of biomass-derived ketonic acids like pyruvic acid. This method proceeds through a ¹⁵N-nitrite → ¹⁵NH₂OH → ¹⁵N-pyruvate oxime → ¹⁵N-alanine reaction pathway, achieving yields between 68% and 95% under ambient conditions. researchgate.net

N-Carboxy Anhydride (NCA) Method: While typically used for polypeptide synthesis, the NCA method can be adapted to produce ¹⁵N-labeled alanine by cyclizing the amino acid with phosgene. titech.ac.jp

Enzymatic methods are highly valued for their stereospecificity, typically producing the desired L-isomer exclusively and under mild reaction conditions. These pathways often employ enzymes like dehydrogenases and transaminases.

Reductive Amination with Alanine Dehydrogenase: A very efficient and common method involves the direct reductive amination of pyruvate (B1213749). In this reaction, L-Alanine dehydrogenase (AlaDH) catalyzes the formation of L-[¹⁵N]alanine from pyruvate and a ¹⁵N-ammonium salt (e.g., ¹⁵NH₄Cl). tandfonline.comresearchgate.netnih.gov The reaction requires the cofactor NADH, which is continuously regenerated in the system. A popular regeneration system couples the oxidation of glucose to gluconolactone (B72293) by glucose dehydrogenase (GlcDH), which simultaneously reduces NAD⁺ back to NADH. tandfonline.comresearchgate.net This approach is scalable, allowing for the production of gram quantities of the labeled amino acid with high yields (≥90%). nih.goviaea.org Immobilized alanine dehydrogenase can also be used for the continuous synthesis of the product. aminer.org

Coupled Enzyme Systems with Transaminases: Another sophisticated enzymatic strategy uses a coupled system. For example, glutamate (B1630785) dehydrogenase can first be used to generate L-[¹⁵N]glutamate from α-ketoglutarate and (¹⁵NH₄)₂SO₄. nih.govresearchgate.net This ¹⁵N-labeled glutamate then serves as the nitrogen donor in a subsequent transamination reaction. An aminotransferase, such as alanine transaminase or a branched-chain amino acid aminotransferase, transfers the ¹⁵N-amino group to pyruvate to form L-[¹⁵N]alanine. nih.govnih.gov This system can also incorporate a cofactor regeneration cycle. nih.gov

Comparison of Synthesis Methods for L-[¹⁵N]Alanine
Method¹⁵N SourceKey Reagents/EnzymesKey FeaturesReference
Electrophilic Amination1-chloro-1-[¹⁵N]nitrosocyclohexaneOppolzer's acyl sultamsHigh stereoselectivity (97.2-99.5% e.e.) iaea.org
Electrochemical Synthesis¹⁵N-nitritePyruvic acidSustainable; ambient conditions; 68-95% yield researchgate.net
Alanine Dehydrogenase¹⁵NH₄ClPyruvate, AlaDH, NADH (with regeneration)Stereospecific (L-isomer); high yield (≥90%); scalable tandfonline.comresearchgate.netnih.gov
Coupled Transaminase System(¹⁵NH₄)₂SO₄α-ketoglutarate, Glutamate Dehydrogenase, Pyruvate, TransaminaseStereospecific; mimics biological pathways nih.govnih.gov

For more complex structural and metabolic studies, L-alanine can be labeled with multiple isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D), in addition to ¹⁵N. These multi-labeled compounds provide richer datasets in NMR and mass spectrometry analyses. thermofisher.comthermofisher.com

Combined Chemical Synthesis: Chemical routes can be designed to incorporate multiple isotopes by starting with appropriately labeled precursors. For instance, the synthesis of [2,3-¹³C₂,¹⁵N]-L-alanine has been achieved via the alkylation of a chiral lactone derived from [¹⁵N]-aminoethanol and ethyl [1,2-¹³C₂]bromoacetate. acs.org Similarly, L-Alanine-¹³C,d and L-Alanine-2-¹³C,¹⁵N can be produced from precursors like ¹³C-labeled acetic or pyruvic acid and ¹⁵N-ammonia. medchemexpress.com

Enzymatic Synthesis in Heavy Water: Enzymatic methods can be adapted for multi-labeling. Performing the synthesis in deuterium oxide (²H₂O) is a common strategy to introduce deuterium. For example, using a transaminase-based enzymatic system in ²H₂O results in the formation of 2-²H, 2-¹⁵N-labeled amino acids due to the exchange of the α-hydrogen. nih.gov Deuteration can be extended to the β-position by first pre-exchanging the α-keto acid precursor in a basic ²H₂O solution. nih.gov

Biosynthetic Incorporation: Microorganisms can be cultured in media where the primary carbon and nitrogen sources are replaced with their heavy isotope versions, such as [¹³C]glucose and [¹⁵N]ammonium salts in D₂O. unl.pt This allows for the in-vivo production of uniformly labeled amino acids, including U-¹³C, U-¹⁵N, U-²H-L-alanine. ckisotopes.com Selective labeling can also be achieved by adding specific labeled precursors to the growth media. nih.gov For example, L-alanine-3-¹³C,2-²H can be synthesized for use in methyl-TROSY NMR experiments. nih.gov

Examples of Multi-Isotopically Labeled L-Alanine
Compound NameIsotopesSynthesis Strategy HighlightReference
L-Alanine (1-¹³C; ¹⁵N)¹³C, ¹⁵NSynthesized using labeled precursors for metabolic tracing. vulcanchem.com
L-Alanine-2-²H, 2-¹⁵N²H, ¹⁵NEnzymatic synthesis using transaminase in D₂O. nih.gov
L-Alanine-3-¹³C, 2-²H¹³C, ²HSpecific chemical synthesis for methyl-TROSY NMR. nih.gov
[2,3-¹³C₂,¹⁵N]-L-alanine¹³C, ¹⁵NMulti-step chemical synthesis from labeled starting materials. acs.org
L-Alanine (¹³C₃, D₄, ¹⁵N)¹³C, ²H, ¹⁵NBiosynthetic incorporation using labeled media or chemical synthesis. ckisotopes.com

Nitrogen-15 (B135050) Isotopic Enrichment Methodologies

Fmoc Protecting Group Introduction and Derivatization

Once the ¹⁵N-labeled L-alanine precursor is synthesized and purified, the final step is the covalent attachment of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the α-amino group. This protection is crucial for applications like solid-phase peptide synthesis.

The reaction, known as N-Fmoc protection, typically involves treating the ¹⁵N-labeled L-alanine with an activated Fmoc reagent under basic conditions. Several effective protocols exist.

Reaction with Fmoc-OSu: A widely used and reliable method is the reaction of L-[¹⁵N]alanine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or acetone, in the presence of a mild base like sodium carbonate or sodium bicarbonate to deprotonate the amino group, facilitating its nucleophilic attack on the Fmoc-OSu. researchgate.netchemicalbook.com

Reaction with Fmoc-Cl: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is another common reagent for this purpose. The protection of amines and amino acids can be achieved using Fmoc-Cl in an aqueous medium or under ultrasonic irradiation for a greener, catalyst-free approach. scielo.br

Alternative Reagents: Other specialized reagents can also be used, such as stable Fmoc-benzotriazoles, which react cleanly with amino acids in the presence of triethylamine (B128534) to give high yields of the Fmoc-protected product. organic-chemistry.org

One-Pot Conversion: For precursors that might already be protected with a different group, one-pot conversion methods have been developed. For example, an N-benzyloxycarbonyl (Cbz)-protected amino acid can be converted directly to the N-Fmoc derivative via hydrogenation in the presence of Fmoc-OSu. d-nb.info

The resulting product, L-ALANINE-N-FMOC (¹⁵N), is then purified, often by crystallization, to yield a stable, white solid ready for use in further applications. chemicalbook.com The isotopic purity is confirmed by mass spectrometry, and the chemical purity by techniques like HPLC. researchgate.netsigmaaldrich.com

Applications in Advanced Biomolecular Synthesis

Solid-Phase Peptide Synthesis (SPPS) Utilizing L-ALANINE-N-FMOC (15N)

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically constructing peptides. altabioscience.com The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. creative-peptides.com The use of Fmoc-protected amino acids is central to this technique, offering advantages like milder deprotection conditions compared to older Boc-based strategies. altabioscience.com L-ALANINE-N-FMOC (15N) is seamlessly integrated into this workflow, replacing its unlabeled counterpart at a desired position in the sequence.

Strategic Incorporation into Peptide Chains for Isotopic Enrichment

The strategic placement of ¹⁵N labels is invaluable for a range of biophysical and analytical techniques. isotope.comnih.gov In solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, selective isotopic labeling is essential to simplify complex spectra and extract precise structural information, such as molecular conformation and intermolecular organization. nih.govnih.gov By synthesizing a peptide with L-ALANINE-N-FMOC (15N), researchers can unambiguously assign signals corresponding to that specific alanine (B10760859) residue, which is crucial for determining the three-dimensional structure of self-assembled peptides like amyloid fibrils or channel-forming peptides in lipid bilayers. nih.govpnas.org

Similarly, in mass spectrometry-based proteomics, peptides containing ¹⁵N-alanine serve as heavy internal standards for accurate protein quantitation. isotope.comnih.gov These stable isotope-labeled (SIL) peptides are chemically identical to their endogenous counterparts but have a distinct mass, allowing for precise measurement of protein expression levels. shoko-sc.co.jpnih.gov The ability to place the ¹⁵N label at a specific alanine residue provides flexibility in designing standards for complex quantitative experiments.

Application AreaTechniquePurpose of ¹⁵N Enrichment
Structural BiologySolid-State NMR SpectroscopySimplify spectra, enable unambiguous signal assignment, determine molecular conformation. nih.govnih.gov
ProteomicsMass Spectrometry (MS)Serve as internal standards for accurate protein and peptide quantification. isotope.comnih.govshoko-sc.co.jp
BiophysicsVarious SpectroscopiesProbe local environment and dynamics at a specific site within a peptide or protein.

Synthesis of Specifically Labeled Peptide Segments and Mimetics

Fmoc-SPPS allows for the precise, residue-by-residue construction of a peptide chain, making it the ideal method for creating specifically labeled segments. By using L-ALANINE-N-FMOC (15N) in a specific coupling cycle, a single ¹⁵N atom can be introduced at any desired alanine position within the sequence. nih.govshoko-sc.co.jp This site-specific labeling is far more targeted than metabolic labeling methods, where labeled amino acids are incorporated biologically, which can sometimes lead to scrambling or dilution of the label. nih.gov

This precise control is also extended to the synthesis of peptide mimetics—compounds that mimic the structure and function of natural peptides but may contain non-standard or modified amino acids. Incorporating ¹⁵N-labeled alanine into a peptidomimetic structure allows for detailed NMR and MS analysis to confirm its conformation and study its interaction with biological targets. The synthesis follows standard Fmoc-SPPS protocols, where the labeled amino acid is coupled after the deprotection of the N-terminal Fmoc group of the preceding residue on the solid support. creative-peptides.comlifetein.com

Methodological Optimizations and Challenges in SPPS with L-ALANINE-N-FMOC (15N)

While the incorporation of L-ALANINE-N-FMOC (15N) follows standard SPPS procedures, several challenges inherent to the synthesis of any peptide must be carefully managed, especially given the high cost of isotopically labeled reagents. nih.gov Key challenges include:

Incomplete Reactions: Even a small percentage of incomplete coupling or Fmoc deprotection can lead to the accumulation of deletion sequences, complicating purification. chempep.comchempep.com

Peptide Aggregation: Hydrophobic or long peptide sequences can aggregate on the resin, blocking reagent access and hindering reaction efficiency. nih.govnih.gov

Side Reactions: Certain amino acid sequences are prone to specific side reactions. A common issue in Fmoc chemistry is the formation of aspartimide from aspartic acid residues, which can lead to multiple impurities. nih.gov Diketopiperazine formation can also occur at the dipeptide stage, cleaving the peptide from the resin. chempep.com

To overcome these challenges and ensure the efficient use of the expensive labeled monomer, several methodological optimizations are employed:

ChallengeOptimization StrategyDetails
Incomplete CouplingUse of Potent Coupling ReagentsReagents like HATU, HBTU, and PyBOP, often with additives like HOBt or Oxyma, are used to form highly reactive activated esters, driving the coupling reaction to completion. chempep.comchempep.com
Microwave-Assisted SPPSApplying microwave energy can accelerate coupling and deprotection steps, reduce aggregation, and improve the synthesis yield of "difficult sequences". shoko-sc.co.jpnih.gov
Special Coupling CyclesFor valuable labeled amino acids, coupling times may be extended, and additional washing steps can be programmed into automated synthesizers to ensure complete reaction. shoko-sc.co.jp
Peptide AggregationChoice of Resin and SolventsUsing low-loading capacity resins or specialized supports can minimize inter-chain aggregation. Solvents like N,N-dimethylformamide (DMF) mixed with dimethyl sulfoxide (B87167) (DMSO) can improve solvation. nih.gov
Side ReactionsOptimized ChemistryFor sequences prone to aspartimide formation, specific side-chain protecting groups or coupling conditions can be used. To prevent diketopiperazine formation, a dipeptide can be coupled instead of a single amino acid. nih.govchempep.com

Solution-Phase Peptide Synthesis and Fragment Condensation Approaches

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production or the synthesis of very long peptides and small proteins. chempep.com A powerful hybrid approach is fragment condensation, where smaller, protected peptide segments (often synthesized via SPPS) are purified and then coupled together in solution. springernature.com5z.com

In this context, L-ALANINE-N-FMOC (15N) can be used to prepare a specifically labeled peptide fragment via SPPS. After cleavage from the resin and purification, this ¹⁵N-labeled segment is condensed with other unlabeled or differently labeled fragments in solution. This strategy is highly efficient for producing segmentally labeled proteins, where only a specific domain or region carries the isotopic label, greatly simplifying subsequent NMR analysis of large protein complexes.

Precursor in Non-Ribosomal Peptide Synthesis (NRPS) Analogues

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. uzh.chnih.gov These peptides often contain non-proteinogenic amino acids and exhibit a wide range of biological activities. wikipedia.org

Studying the structure and function of NRPs often requires the synthesis of analogues. L-ALANINE-N-FMOC (15N) can serve as a precursor for the chemical synthesis of NRP analogues containing a ¹⁵N-labeled alanine residue. By incorporating the isotope, researchers can use NMR to study the conformation of the synthetic NRP or use MS to trace its metabolic fate or binding interactions. This chemical approach provides access to materials that are difficult to produce or modify through biological methods.

Generation of Labeled Protein Standards via Chemical Ligation

For proteins too large to be synthesized by stepwise SPPS, chemical ligation techniques are employed. Native Chemical Ligation (NCL) is a powerful method that allows for the joining of two unprotected peptide segments to form a larger protein with a native peptide bond at the ligation site. chempep.comvanderbilt.edu This typically involves one peptide fragment with a C-terminal thioester and another with an N-terminal cysteine.

A peptide fragment containing a ¹⁵N-alanine, synthesized using L-ALANINE-N-FMOC (15N) via SPPS, can be a key component in this strategy. This labeled fragment is then ligated to one or more other synthetic or recombinantly expressed fragments. The result is a full-length or large-domain protein standard with a ¹⁵N label at a specific, predetermined location. nist.gov Such standards are invaluable for absolute protein quantification in complex biological samples using isotope-dilution mass spectrometry. nih.govnist.gov

Spectroscopic Characterization and Structural Biology Applications

Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy

Biomolecular NMR spectroscopy is a powerful technique for determining the three-dimensional structure and characterizing the dynamics of proteins and other biological macromolecules in solution and in the solid state. The incorporation of stable isotopes such as ¹⁵N is often a prerequisite for studying proteins, as it overcomes challenges related to signal overlap and sensitivity. northwestern.edunih.gov

Solution-state NMR allows for the study of biomolecules in a near-native, hydrated environment. The introduction of a ¹⁵N label into an alanine (B10760859) residue provides a sensitive probe for a suite of powerful NMR experiments.

The ¹H-¹⁵N HSQC experiment is one of the most fundamental and widely used techniques in protein NMR. protein-nmr.org.uk It generates a two-dimensional spectrum that displays correlations between each amide proton (¹H) and its directly bonded nitrogen atom (¹⁵N). protein-nmr.org.uk For a protein containing a ¹⁵N-labeled alanine, this results in a specific cross-peak corresponding to the alanine's backbone amide group.

This spectrum is often referred to as a protein's "fingerprint," as each peak typically corresponds to a single amino acid residue, providing a unique signature of the protein's folded state. protein-nmr.org.uk The chemical shifts of the ¹H and ¹⁵N nuclei are highly sensitive to the local electronic environment. Consequently, the position of the alanine cross-peak provides valuable information about its secondary structure and local conformation. The quality of the ¹H-¹⁵N HSQC spectrum is also a critical indicator of the sample's suitability for more complex and time-consuming NMR experiments aimed at full structure determination. protein-nmr.org.uk

Table 1: Key Features of ¹H-¹⁵N HSQC Spectroscopy with ¹⁵N-Alanine
FeatureDescriptionInformation Gained from ¹⁵N-Alanine
Principle Detects correlation between a proton (¹H) and a directly attached nitrogen (¹⁵N) via J-coupling. protein-nmr.org.ukA specific cross-peak appears at the ¹H and ¹⁵N chemical shifts of the labeled alanine's backbone amide group.
"Fingerprint" Spectrum Provides a unique pattern of peaks for a folded protein, with one peak per backbone amide (exceptions include proline). protein-nmr.org.ukConfirms the successful incorporation and folding environment of the specific alanine residue.
Chemical Shift Sensitivity Peak positions are highly sensitive to the local chemical and structural environment. ccpn.ac.ukThe precise (δ¹H, δ¹⁵N) coordinates of the alanine peak report on its local secondary structure (e.g., helix, sheet) and solvent exposure.
Sample Assessment Used to assess sample quality, folding, and homogeneity before proceeding with further experiments. protein-nmr.org.ukA sharp, well-dispersed peak for ¹⁵N-alanine indicates a well-behaved sample suitable for advanced NMR studies.

To resolve spectral overlap and determine a complete protein structure, a series of multi-dimensional (3D and 4D) NMR experiments are required. The ¹⁵N label in an alanine residue is central to these techniques, which are used to assign resonances to specific atoms and to generate structural restraints.

Backbone Assignment (HNCA/HN(CO)CA): Triple-resonance experiments like HNCA and HN(CO)CA are the workhorses of sequential backbone assignment. They create correlations between the amide nuclei (¹H, ¹⁵N) of one residue and the α-carbon (Cα) of the same residue (HNCA) and the preceding residue (HN(CO)CA). northwestern.edu By linking adjacent residues, a chain of assignments can be traced along the protein backbone.

Large Proteins (TROSY): For proteins larger than ~25 kDa, Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential. cuny.edu High magnetic fields cause rapid signal decay (transverse relaxation) for large molecules, leading to broad, undetectable peaks. The TROSY technique selects for the most slowly relaxing signal component, resulting in significantly sharper lines and improved spectral quality. cuny.edunih.gov

Structure Determination (NOESY): The Nuclear Overhauser Effect (NOE) arises from the through-space dipolar coupling of protons that are close to each other (typically < 5 Å). A ³D ¹⁵N-edited NOESY-HSQC experiment generates a spectrum where cross-peaks indicate spatial proximity between an amide proton (from a residue like ¹⁵N-alanine) and any other proton in its vicinity. northwestern.edu The collection of these NOE-derived distance restraints is fundamental to calculating the protein's three-dimensional structure.

Sidechain Assignment (TOCSY): A ³D ¹⁵N-edited TOCSY-HSQC experiment is used to identify amino acid spin systems. It correlates an amide proton with all other protons within the same amino acid's sidechain through scalar (J) couplings. protein-nmr.org.uk For a ¹⁵N-labeled alanine, this experiment would show correlations from its amide proton to its own Hα and Hβ protons, confirming its identity. protein-nmr.org.uk

Table 2: Role of ¹⁵N-Alanine in Multi-Dimensional NMR Experiments
ExperimentPurposeInformation Provided by ¹⁵N-Alanine Label
HNCA / HN(CO)CA Sequential backbone resonance assignment. northwestern.eduProvides through-bond connectivity from the alanine's amide (¹H, ¹⁵N) to its own Cα and the Cα of the preceding residue.
TROSY Improves resolution and sensitivity for large proteins (>25 kDa). cuny.eduEnables the detection of a sharp, well-resolved signal for the alanine residue even in a high-molecular-weight system.
¹⁵N-NOESY-HSQC Generates through-space distance restraints for 3D structure calculation. northwestern.eduIdentifies protons that are physically close to the alanine's amide proton, defining its local structural environment.
¹⁵N-TOCSY-HSQC Identifies amino acid type by correlating all protons within a residue's spin system. protein-nmr.org.ukConfirms the assignment by showing correlations from the alanine's amide proton to its Hα and Hβ protons.

Chemical Shift Perturbation (CSP) analysis, also known as chemical shift mapping, is a highly effective method for identifying the binding interfaces between a protein and its interaction partners (e.g., small molecules, peptides, or other proteins). ccpn.ac.uknih.gov The technique relies on the fact that the chemical shifts of nuclei are sensitive to their local environment.

The experiment involves acquiring a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone and then titrating in a binding partner and recording subsequent spectra. nih.gov When the ligand binds, the chemical environment of amino acid residues at the interaction site changes, causing their corresponding peaks in the HSQC spectrum to shift. ccpn.ac.ukresearchgate.net By monitoring the movement of the peak corresponding to a site-specifically incorporated ¹⁵N-alanine, its involvement in the binding event can be directly assessed. The magnitude of the perturbation for each residue is typically calculated by combining the shifts in both proton and nitrogen dimensions into a single value. nih.govnih.gov Residues with significant CSPs are mapped onto the protein's structure to reveal the binding site.

Table 3: Hypothetical CSP Data for a ¹⁵N-Alanine Residue (Ala-58)
Condition¹H Shift (ppm)¹⁵N Shift (ppm)Combined CSP (ppm)*
Free Protein 8.15122.3-
+ Ligand (1:1) 8.45123.80.42

*Calculated using the formula: Δδ = √[(ΔδH)² + (0.2 * ΔδN)²], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively. nih.gov

Proteins are not static entities; their biological functions are intrinsically linked to their internal motions, which span a wide range of timescales. Relaxation-based NMR techniques measure the decay rates of nuclear spin magnetization, which are modulated by these molecular motions. northwestern.edu Incorporating a ¹⁵N label at a specific alanine position allows for the characterization of its dynamics with residue-specific resolution.

The primary relaxation parameters measured are:

T₂ (Transverse Relaxation Time): Sensitive to a broader range of motions, including slower conformational exchanges on the microsecond-to-millisecond timescale.

{¹H}-¹⁵N Heteronuclear NOE: A measure of the rigidity of the N-H bond vector. Values near ~0.8 indicate a rigid backbone, while lower values suggest significant flexibility on a fast (ps-ns) timescale. nih.gov

By measuring these parameters for a ¹⁵N-labeled alanine, researchers can determine whether that specific part of the protein is rigid, flexible, or undergoing conformational changes that are critical for its function.

Table 4: Relaxation Parameters and Inferred Dynamics for a ¹⁵N-Labeled Alanine
ParameterTypical Value RangeDynamic Information Inferred
T₁ (Longitudinal) ~500-1500 msReports on fast (ps-ns) timescale motions and overall molecular tumbling.
T₂ (Transverse) ~20-200 msSensitive to both fast (ps-ns) and slow (µs-ms) timescale motions (conformational exchange).
{¹H}-¹⁵N NOE -1 to 0.85Measures the amplitude of fast (ps-ns) bond vector motions. High values indicate rigidity; low values indicate flexibility. nih.gov

For proteins that are insoluble, form large fibrillar aggregates (like amyloids), or are embedded within a lipid membrane, solution-state NMR is not feasible. Solid-state NMR (ssNMR) provides a powerful alternative for atomic-resolution structural analysis of these challenging systems. nih.gov The synthesis of peptides with site-specific ¹⁵N labels, using precursors like Fmoc-L-Alanine-¹⁵N, is a key strategy in ssNMR. nih.govmeihonglab.com

In ssNMR, techniques such as Magic Angle Spinning (MAS) and Cross Polarization (CP) are employed to obtain high-resolution spectra from solid samples. nih.govtitech.ac.jp The ¹⁵N chemical shift of an alanine residue is highly diagnostic of its secondary structure. For instance, distinct chemical shift ranges are observed for alanine residues in α-helical versus β-sheet conformations. titech.ac.jpacs.org This sensitivity allows ssNMR to probe the local conformation at the labeled site within a large, non-crystalline assembly. Furthermore, ssNMR experiments can measure internuclear distances, such as between the ¹⁵N of alanine and nearby ¹³C atoms, through dipolar coupling interactions. meihonglab.comltklab.org These distance constraints are then used to build high-resolution models of protein structure and arrangement in the solid state.

Table 5: Typical ¹⁵N Chemical Shifts of Alanine in Different Secondary Structures Determined by ssNMR
Secondary StructureObserved ¹⁵N Chemical Shift Range (ppm)Reference
α-Helix (Right-Handed) ~118-122 titech.ac.jp
β-Sheet ~123-127 titech.ac.jpacs.org

Solid-State NMR (ssNMR) for Membrane Proteins and Insoluble Assemblies

Magic Angle Spinning (MAS) NMR Techniques for Structural Insights

Magic Angle Spinning (MAS) NMR is a powerful technique for obtaining high-resolution spectra of solid and semi-solid samples, such as amyloid fibrils and membrane-associated peptides. nih.gov In the context of peptides synthesized with Fmoc-L-Alanine-¹⁵N, MAS NMR can provide detailed structural information. The ¹⁵N label serves as a sensitive probe of the local chemical environment.

By incorporating Fmoc-L-Alanine-¹⁵N into a peptide, researchers can measure the ¹⁵N chemical shift, which is highly sensitive to the secondary structure (α-helix, β-sheet) of the peptide backbone. nih.gov Furthermore, through-space and through-bond correlation experiments can be employed to determine internuclear distances and dihedral angles, providing crucial restraints for 3D structure determination. For instance, a two-dimensional ¹³C-¹⁵N correlation spectrum can reveal connectivities between the labeled nitrogen and neighboring carbon atoms, helping to trace the peptide backbone and sidechains.

Table 1: Representative ¹⁵N Chemical Shifts in Different Secondary Structures for an Alanine Residue

Secondary Structure Typical ¹⁵N Chemical Shift (ppm)
α-helix 120 ± 5
β-sheet 115 ± 5

Note: These are approximate values and can vary depending on the specific peptide sequence and environment.

Dynamic Nuclear Polarization (DNP-NMR) for Signal Enhancement

A significant limitation of NMR spectroscopy is its inherent low sensitivity, particularly for nuclei with low gyromagnetic ratios like ¹⁵N. Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the NMR signal by transferring the high polarization of electron spins to the nuclear spins of interest. amazonaws.com This is achieved by co-dissolving the sample with a stable radical polarizing agent and irradiating it with microwaves at cryogenic temperatures. amazonaws.com

For peptides containing Fmoc-L-Alanine-¹⁵N, DNP-NMR can provide a signal enhancement of several orders of magnitude, making it possible to acquire high-quality spectra in a fraction of the time required for conventional NMR experiments. amazonaws.comnih.gov This sensitivity boost is particularly valuable for studying large protein assemblies or samples that are available in only minute quantities. nih.gov DNP-enhanced solid-state NMR has enabled the detection of proteins at nanomolar concentrations in a cellular environment. nih.gov

Table 2: Illustrative DNP Enhancement Factors for ¹⁵N Nuclei

Experiment Type Temperature (K) Microwave Irradiation Signal Enhancement Factor (ε)
Standard ¹⁵N MAS NMR 298 Off 1

Isotopic Editing and Filtering Strategies in Complex Biomolecular Systems

In complex biomolecular systems, spectral overlap can be a major obstacle to unambiguous resonance assignment and structural analysis. Isotopic editing and filtering are NMR techniques that exploit the presence of isotopic labels to selectively observe specific signals while suppressing others. utoronto.caresearchgate.net Peptides synthesized with Fmoc-L-Alanine-¹⁵N are ideally suited for these approaches.

For example, in a ¹⁵N-edited experiment, only signals from protons directly bonded to a ¹⁵N nucleus are detected. nih.gov This allows researchers to selectively observe the amide protons of the labeled alanine residues, effectively filtering out the signals from all other protons in the molecule. This is particularly useful for studying large protein-protein or protein-ligand complexes where one component is ¹⁵N-labeled and the other is unlabeled. researchgate.net

Applications in Protein-Ligand Interactions and Molecular Recognition

Understanding how proteins recognize and bind to their ligands is fundamental to drug discovery and molecular biology. NMR spectroscopy is a powerful tool for characterizing these interactions at atomic resolution. The incorporation of a ¹⁵N label via Fmoc-L-Alanine-¹⁵N can provide a sensitive handle for monitoring binding events.

Upon ligand binding, changes in the chemical environment of the labeled alanine residue will be reflected in its ¹⁵N and ¹H chemical shifts. nih.gov By titrating a ligand into a solution of a ¹⁵N-labeled protein and monitoring the changes in the ¹H-¹⁵N HSQC spectrum, researchers can identify the residues involved in the binding interface (epitope mapping) and determine the binding affinity. nih.gov

There are two main approaches to studying protein-ligand interactions by NMR: ligand-observed and protein-observed methods. sigmaaldrich.com

Protein-Observed NMR: In this approach, a ¹⁵N-labeled protein is studied, and the changes in its NMR spectrum upon addition of an unlabeled ligand are monitored. nih.gov This is the more common approach and provides detailed information about the effect of ligand binding on the protein's structure and dynamics. nih.gov Fmoc-L-Alanine-¹⁵N would be used to synthesize the ¹⁵N-labeled protein.

Ligand-Observed NMR: In this approach, an isotopically labeled ligand is used to probe an unlabeled protein. sigmaaldrich.com While less common for ¹⁵N, if Fmoc-L-Alanine-¹⁵N were part of a peptide ligand, changes in its ¹⁵N NMR parameters upon binding to a protein could be monitored. This approach is particularly useful for screening compound libraries and for studying very large proteins where protein-observed NMR would be challenging.

Mass Spectrometry (MS) for Confirmation of Isotopic Incorporation and Labeling Patterns

Mass spectrometry is an essential tool for verifying the successful incorporation of isotopic labels into peptides and proteins. nih.gov For peptides synthesized using Fmoc-L-Alanine-¹⁵N, MS provides a rapid and accurate method to confirm that the ¹⁵N label is present at the intended position and to determine the efficiency of the labeling process.

High-Resolution Mass Spectrometry for Molecular Mass Verification

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. researchgate.netnih.gov This allows for the unambiguous determination of the elemental composition of a molecule.

When a peptide is synthesized with Fmoc-L-Alanine-¹⁵N, its molecular weight will be increased by approximately 1 Da for each incorporated ¹⁵N atom compared to the unlabeled peptide. HRMS can easily detect this mass shift, providing definitive confirmation of successful isotopic labeling. nih.gov Furthermore, by analyzing the isotopic distribution of the peptide, the percentage of ¹⁵N incorporation can be accurately quantified. nih.gov

Table 3: Expected Mass Shift for a Peptide Containing One Fmoc-L-Alanine-¹⁵N Residue

Peptide Isotopic Label Theoretical Monoisotopic Mass (Da) Observed Mass Shift (Da)
Example Peptide Unlabeled 1500.0000 -

Tandem Mass Spectrometry (MS/MS) for Sequence and Labeling Position Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable analytical technique for the structural elucidation of molecules, providing definitive confirmation of both the amino acid sequence and the precise location of isotopic labels within a peptide. In the context of peptides synthesized using L-ALANINE-N-FMOC (15N), MS/MS analysis offers unambiguous verification of the incorporation of the 15N-labeled alanine residue.

The process involves the isolation of a specific precursor ion, in this case, the protonated molecule of a peptide containing Fmoc-L-Alanine-(15N), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum that serves as a fingerprint of the molecule's structure.

The fragmentation of N-terminally Fmoc-protected peptides follows characteristic pathways. A prominent fragmentation route involves the cleavage of the peptide bond, leading to the formation of b- and y-type ions. The presence of the 15N label in the alanine residue will result in a mass shift of +1 Dalton for all fragment ions that retain this isotopic label. This mass shift is a key diagnostic feature for confirming the successful incorporation and location of the 15N label.

Another characteristic fragmentation of Fmoc-protected amino acids is the formation of ions related to the fluorenylmethoxycarbonyl (Fmoc) group itself. Common losses include the fluorenyl group or the entire Fmoc moiety.

Detailed Research Findings

Research on the tandem mass spectrometry of Fmoc-protected peptides has elucidated specific fragmentation patterns that are crucial for their characterization. Studies have shown that protonated Nα-Fmoc-protected dipeptides, including those with alanine, yield significant b₁⁺ ions upon fragmentation. nih.gov This is a distinguishing feature compared to unprotected dipeptides.

The fragmentation of the Fmoc group itself is also a well-documented process. The most common fragmentation pathway for the protonated molecule [M+H]⁺ involves the loss of the Fmoc group. This can occur through a McLafferty-type rearrangement, leading to the formation of a [M+H-Fmoc+H]⁺ ion. nih.gov

For a peptide containing L-ALANINE-N-FMOC (15N) at the N-terminus, the MS/MS spectrum would be expected to show a series of b-ions, starting with the b₁ ion corresponding to the protonated, 15N-labeled Fmoc-alanine residue. The mass of this b₁ ion would be increased by 1 Da due to the presence of the 15N atom. Subsequent b-ions in the series would also carry this +1 Da mass shift, provided they contain the N-terminal labeled alanine. Conversely, the y-ion series, which originates from the C-terminus, would not show this mass shift until the fragmentation passes the labeled alanine residue. This differential mass shift between the b- and y-ion series provides unequivocal evidence for the position of the 15N label.

Data Tables

The following tables detail the theoretical monoisotopic masses of the parent ion and the expected major fragment ions for a hypothetical N-terminal Fmoc-L-Alanine-(15N) residue in a peptide, illustrating the impact of the 15N label.

Table 1: Theoretical Isotopic Masses of Unlabeled and 15N-Labeled Fmoc-L-Alanine

CompoundMolecular FormulaMonoisotopic Mass (Da)
Fmoc-L-AlanineC₁₈H₁₇NO₄311.1158
Fmoc-L-Alanine-(15N)C₁₈H₁₇¹⁵NO₄312.1128

Table 2: Expected Major Fragment Ions in MS/MS of a Peptide with N-Terminal Fmoc-L-Alanine-(15N)

Fragment Ion TypeDescriptionTheoretical m/z of Unlabeled FragmentTheoretical m/z of 15N-Labeled FragmentMass Shift (Da)
[M+H]⁺ Protonated Parent Ion312.1236313.1206+1
b₁ Fmoc-Ala residue294.1130295.1100+1
[M+H-Fmoc+H]⁺ Loss of Fmoc group90.055591.0525+1
Fmoc-CH₂⁺ Fluorenylmethyl cation179.0861179.08610
Fmoc⁺ Fluorenyl cation165.0699165.06990

These tables clearly demonstrate how the presence of the 15N label systematically shifts the mass of the parent ion and any fragment ions containing the nitrogen atom of the alanine residue. This precise mass difference is the cornerstone of using tandem mass spectrometry to confirm the successful and specific incorporation of the isotopic label.

Mass Spectrometry Based Proteomics and Metabolomics

Quantitative Proteomics Methodologies Utilizing Stable Isotope Labels

Quantitative proteomics seeks to measure the abundance of proteins and their changes under different biological conditions. Stable isotope labeling is a cornerstone of accurate and robust quantification in mass spectrometry. L-ALANINE-N-FMOC (¹⁵N) is primarily used to generate heavy isotope-labeled internal standards for these analyses.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for achieving highly accurate and precise measurements of molecule concentrations. In proteomics, this technique is often referred to as the Absolute QUAntification (AQUA) strategy. bioconductor.org The core of this approach is the use of a stable isotope-labeled synthetic peptide as an internal standard, which is chemically identical to the target peptide produced by protein digestion (e.g., with trypsin) but has a greater mass due to the isotope label. youtube.comnih.gov

L-ALANINE-N-FMOC (¹⁵N) is a key component in the synthesis of these essential internal standards. researchgate.netnih.gov It is incorporated into a specific peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net The resulting synthetic peptide, containing ¹⁵N-Alanine, is purified and quantified. A precisely known amount of this "heavy" peptide is then spiked into a biological sample prior to mass spectrometry analysis. researchgate.net

During analysis, the endogenous "light" peptide and the synthetic "heavy" peptide exhibit nearly identical chemical and physical properties (e.g., chromatographic retention time and ionization efficiency), but are distinguishable by their mass-to-charge ratio in the mass spectrometer. By comparing the signal intensities of the light and heavy peptide peaks, the absolute quantity of the endogenous peptide, and thus its parent protein, can be calculated with high precision. bioconductor.orgyoutube.com

Table 1: Characteristics of L-ALANINE-N-FMOC (¹⁵N) for IDMS Applications

Property Description Relevance to IDMS
Isotopic Purity Typically >98 atom % ¹⁵N. youtube.com Ensures a distinct and predictable mass shift (M+1) for the labeled peptide, preventing isotopic envelope overlap with the endogenous peptide. youtube.com
Chemical Purity High purity (e.g., >98%) is required. nih.gov Guarantees the accurate synthesis of the standard peptide without interfering side products.
FMOC Protection The N-terminus is protected by a fluorenylmethyloxycarbonyl group. researchgate.net Enables its direct use in standard Fmoc-based solid-phase peptide synthesis protocols. researchgate.net

| Application | Synthesis of isotope-labeled peptides for use as internal standards in MS-based protein quantitation. nih.gov | Forms the basis of the AQUA and IDMS methodologies for absolute protein quantification. |

Isotope-Coded Affinity Tag (ICAT) and Phosphoprotein Isotope-Coded Affinity Tag (PhIAT) Labeling Strategies

The ICAT and PhIAT methodologies are specialized chemical labeling techniques for the relative quantification of proteins and phosphopeptides, respectively.

Isotope-Coded Affinity Tag (ICAT) : This method specifically targets cysteine residues in proteins. The ICAT reagent consists of three parts: a cysteine-reactive group, an isotopically coded linker (e.g., light with ¹²C or heavy with ¹³C), and a biotin (B1667282) affinity tag. After labeling two different protein samples with the light and heavy reagents, the samples are combined, digested, and the biotin-tagged cysteine-containing peptides are isolated for mass spectrometry analysis. L-ALANINE-N-FMOC (¹⁵N) is not a component of the ICAT reagent and is not directly used in this labeling strategy.

Phosphoprotein Isotope-Coded Affinity Tag (PhIAT) : This technique is used for the quantitative analysis of protein O-phosphorylation. The PhIAT method involves a chemical reaction (β-elimination) to remove the phosphate (B84403) group from serine or threonine residues, followed by the addition of a molecule that contains an isotopic label (e.g., deuterated) and a biotin tag. nih.gov This allows for the specific enrichment and relative quantification of peptides that were originally phosphorylated. nih.gov Similar to ICAT, L-ALANINE-N-FMOC (¹⁵N) is not part of the PhIAT reagent or its associated chemical derivatization process.

While synthetic peptides created using ¹⁵N-labeled Fmoc-amino acids can be useful for validating quantification methods, L-ALANINE-N-FMOC (¹⁵N) itself is not a reagent employed in the core labeling chemistry of ICAT or PhIAT.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Reagent Production

SILAC is a metabolic labeling technique where living cells incorporate stable isotope-labeled amino acids into their entire proteome during protein synthesis. Two cell populations are grown in media that are identical except for containing either "light" (natural abundance) or "heavy" (isotope-labeled) versions of an essential amino acid, typically arginine and/or lysine.

L-ALANINE-N-FMOC (¹⁵N) is fundamentally incompatible with this process. The FMOC protecting group on the amino acid's N-terminus prevents it from being recognized by the cellular machinery of protein synthesis and incorporated into newly synthesized proteins in vivo. researchgate.net Therefore, L-ALANINE-N-FMOC (¹⁵N) cannot be used as a SILAC reagent. The reagents for SILAC are free, unprotected amino acids, such as ¹³C₆,¹⁵N₂-L-lysine or ¹³C₆,¹⁵N₄-L-arginine.

Targeted Peptide and Protein Quantitation Assays

Targeted proteomics aims to measure a predefined set of proteins with high sensitivity, specificity, and reproducibility, often using methods like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). These techniques are hypothesis-driven and focus on quantifying specific peptides that are unique to the target proteins.

The use of stable isotope-labeled synthetic peptides as internal standards is central to achieving accurate and reproducible quantification in targeted assays. nih.gov This is a primary application for L-ALANINE-N-FMOC (¹⁵N). It is used as a building block in the solid-phase synthesis of the "heavy" versions of target peptides. researchgate.net

The workflow involves:

Selection of Target Peptides : For each protein of interest, one or more proteotypic peptides (peptides that are unique to that protein and readily detected by MS) are chosen.

Synthesis of Labeled Standards : L-ALANINE-N-FMOC (¹⁵N), or another labeled Fmoc-amino acid, is used to synthesize the corresponding heavy peptides.

Sample Spiking : A known quantity of the heavy peptide standard is added to the digested biological sample.

Targeted MS Analysis : The mass spectrometer is programmed to specifically monitor for the fragmentation of both the light (endogenous) and heavy (standard) peptide precursors. The resulting fragment ion signals are used for quantification.

By comparing the signal of the endogenous peptide to its co-eluting heavy standard, precise quantification of the protein across multiple samples can be achieved. nih.gov

Metabolic Flux Analysis (MFA) and Pathway Elucidation

Metabolic Flux Analysis (MFA) is a powerful technique used to investigate the rates of metabolic reactions within a biological system. It relies on feeding cells or organisms a substrate labeled with a stable isotope and then tracking the incorporation of that isotope into various downstream metabolites.

Tracing Carbon and Nitrogen Fluxes in Biological Systems

To trace the flow of nitrogen through metabolic pathways, ¹⁵N-labeled compounds are used as tracers. Unprotected ¹⁵N-L-alanine (without the FMOC group) is a valuable tracer for studying nitrogen metabolism. When introduced to a biological system, the ¹⁵N atom from alanine (B10760859) can be transferred to other molecules through transamination and other reactions, allowing researchers to map nitrogen flux through amino acid and nucleotide biosynthesis pathways. For instance, studies have used ¹⁵N-labeled tracers like glycine (B1666218) or ammonium (B1175870) chloride to follow the synthesis of purines, other amino acids, and key metabolic products.

It is crucial to distinguish the application here from the proteomics applications discussed previously. For MFA, the metabolically active, unprotected amino acid (¹⁵N-L-alanine) is used as the tracer. L-ALANINE-N-FMOC (¹⁵N), with its bulky protecting group, is a synthetic precursor used for in vitro peptide synthesis and is not suitable for direct use in in vivo metabolic tracing experiments.

Table 2: Research Findings on Nitrogen Flux Using ¹⁵N-Labeled Amino Acids

Finding Organism/System Tracer Used Significance
Glutamate (B1630785) is the central node for nitrogen metabolism. Mycobacterium bovis BCG [¹⁵N₁]-ammonium chloride Provides a comprehensive map of both carbon and nitrogen flux, highlighting key metabolic hubs.
Tracing nitrogen metabolites of glycine. A549 cancer cells ¹⁵N-glycine Identified 13 nitrogen-containing metabolites derived from glycine, including purines, demonstrating the utility of ¹⁵N tracers in cancer metabolism.
Quantification of nitrogen flows through bacteria. Aquatic microbial communities ¹⁵NH₄⁺ and ¹⁵N-amino acid mixture Developed a method to measure ¹⁵N incorporation into D-alanine to specifically quantify bacterial nitrogen uptake.

Isotopic Transient State Analysis for Dynamic Metabolic Networks

Isotopic transient state analysis using L-Alanine-N-Fmoc (¹⁵N) is a sophisticated methodology within mass spectrometry-based metabolomics to elucidate the dynamic behavior of metabolic networks. This technique involves the introduction of a stable isotope-labeled substrate, in this case, ¹⁵N-labeled L-alanine, into a biological system and monitoring the temporal incorporation of the isotope into downstream metabolites. The "transient state" refers to the period during which the system is adapting to the introduction of the labeled compound, before reaching a steady state of isotope distribution. Analyzing this dynamic phase provides invaluable insights into the kinetics and fluxes of metabolic pathways.

The use of L-Alanine-N-Fmoc (¹⁵N) in this context leverages the metabolic significance of alanine and the precision of nitrogen-15 (B135050) labeling. Alanine is a key amino acid that is central to carbon and nitrogen metabolism, participating in pathways such as glycolysis, gluconeogenesis, and the citric acid cycle through its interconversion with pyruvate (B1213749). The stable isotope ¹⁵N serves as a tracer, allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) molecules. The fluorenylmethoxycarbonyl (Fmoc) group is a protecting group commonly used in peptide synthesis, suggesting that the labeled alanine may be introduced as part of a peptide or used to synthesize labeled standards for accurate quantification.

The general workflow for an isotopic transient state analysis experiment using L-Alanine-N-Fmoc (¹⁵N) is as follows:

Introduction of the Labeled Substrate: The ¹⁵N-labeled L-alanine is introduced to the biological system (e.g., cell culture, perfused organ, or whole organism).

Time-Course Sampling: Samples are collected at multiple time points during the transient phase as the ¹⁵N label propagates through the metabolic network.

Metabolite Extraction and Analysis: Metabolites are extracted from the collected samples and analyzed using mass spectrometry to determine the isotopic enrichment in various compounds.

Data Analysis and Modeling: The time-dependent labeling data is used to calculate metabolic fluxes and model the dynamic behavior of the network.

A key advantage of this approach is its ability to capture the dynamic responses of metabolic networks to perturbations, providing a more detailed understanding than traditional steady-state metabolic flux analysis.

Detailed Research Findings

Research utilizing ¹⁵N-labeled amino acids, including alanine, has provided significant insights into nitrogen metabolism and its integration with other metabolic pathways. nih.gov Studies have demonstrated the utility of ¹⁵N tracers in identifying the sources of nitrogen for processes such as ureagenesis in the liver. nih.gov When ¹⁵N-alanine is introduced, the labeled nitrogen can be traced as it is incorporated into both urea (B33335) and glutamine, revealing the contributions of different nitrogen sources. nih.gov

Furthermore, such experiments can elucidate the dynamic interplay between different metabolic compartments and the response of the system to physiological changes. For instance, in the presence of ammonia (B1221849), the metabolism of alanine and its contribution to ureagenesis can be altered, highlighting the regulatory mechanisms that govern nitrogen homeostasis. nih.gov

The data generated from these transient state analyses are often complex, requiring sophisticated computational models to interpret the isotopic labeling patterns and estimate metabolic fluxes. These models can reveal the rates of enzymatic reactions and the flow of metabolites through various pathways, providing a quantitative understanding of metabolic network dynamics.

Below are illustrative data tables representing the type of information that can be obtained from an isotopic transient state analysis using ¹⁵N-labeled alanine.

Table 1: Isotopic Enrichment of Key Metabolites Over Time

Time (minutes) ¹⁵N-Alanine Enrichment (%) ¹⁵N-Glutamate Enrichment (%) ¹⁵N-Aspartate Enrichment (%) ¹⁵N-Urea Enrichment (%)
0 0.0 0.0 0.0 0.0
1 95.2 5.1 2.3 0.5
5 96.5 25.8 15.6 3.2
15 97.1 55.3 40.1 10.8
30 97.8 75.9 65.4 22.7
60 98.2 88.6 80.2 40.1

This table illustrates the progressive incorporation of the ¹⁵N label from alanine into other key amino acids and metabolic end products over a 60-minute period.

Table 2: Calculated Metabolic Fluxes from Transient State Data

Metabolic Pathway Flux (nmol/min/g tissue)
Alanine Aminotransferase 150.7
Glutamate Dehydrogenase 85.3
Aspartate Aminotransferase 60.2
Urea Cycle 45.9
Glutamine Synthetase 30.5

This table presents the calculated rates of key metabolic reactions involved in nitrogen metabolism, derived from the dynamic changes in isotopic enrichment shown in Table 1.

These findings underscore the power of isotopic transient state analysis with compounds like L-Alanine-N-Fmoc (¹⁵N) to unravel the complexities of dynamic metabolic networks, offering a detailed and quantitative picture of cellular metabolism.

Mechanistic and Biochemical Elucidation Studies

Investigation of Enzyme Catalysis and Reaction Mechanisms

Incorporating ¹⁵N-labeled alanine (B10760859) into enzymatic systems allows researchers to probe the fate of the nitrogen atom during catalytic cycles and to measure subtle energetic differences in reaction transition states.

Tracing Nitrogen in Transamination and Other Biochemical Transformations

The ¹⁵N isotope serves as an effective tracer for following the path of the amino group from L-alanine as it is transferred to other molecules in metabolic pathways. Through techniques like gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ¹⁵N into various metabolites can be precisely quantified.

Studies in brain slices have utilized ¹⁵N-alanine to track nitrogen transfer. The ¹⁵N label from alanine was observed to appear rapidly in both the amino and amide groups of glutamine, and subsequently in aspartate, glutamate (B1630785), and GABA. nih.gov This demonstrates the active role of alanine in neurotransmitter metabolism. Similarly, in perfused rat liver studies, [¹⁵N]alanine was used as a metabolic tracer to identify the sources of nitrogen for ureagenesis. nih.gov When [¹⁵N]alanine was the only nitrogen source, its amino group was incorporated into both nitrogen atoms of urea (B33335) and glutamine, highlighting its central role in hepatic nitrogen disposal. nih.gov Alanine transaminase (ALT) is a key enzyme in these processes, catalyzing the transfer of an amino group from alanine to α-ketoglutarate to produce pyruvate (B1213749) and glutamate. mdpi.com By tracking the ¹⁵N label, the flux through this and related pathways can be determined.

Table 1: Metabolic Fate of ¹⁵N from L-Alanine in Brain Tissue

Metabolite ¹⁵N Incorporation Rate Maximum Enrichment
Glutamine (amino & amide) Rapid Not specified
Aspartate Slower than Glutamine ~50% in 3 hours
Glutamate Slower than Glutamine ~50% in 3 hours
GABA Slower than Glutamine ~50% in 3 hours

Data synthesized from findings in incubated brain slice studies. nih.gov

Kinetic Isotope Effects (KIE) in Enzymatic Reactions

Kinetic Isotope Effects (KIEs) are a fundamental tool for understanding enzymatic mechanisms by revealing the nature of transition states in rate-limiting steps. nih.gov A ¹⁵N KIE is observed when the substitution of ¹⁴N with ¹⁵N at a position involved in bond-breaking or bond-making alters the reaction rate. Measuring these small KIEs requires high-precision methods, such as mass spectrometry. nih.gov

In studies of L-amino acid oxidases, such as Tryptophan 2-monooxygenase (TMO) which can also oxidize L-alanine, ¹⁵N KIEs have been used to probe the chemical mechanism. For the oxidation of alanine by TMO, the ¹⁵N isotope effect on the C-H bond cleavage step was calculated to be 0.9917 ± 0.0006. researchgate.net This inverse isotope effect, when analyzed in conjunction with other data, is consistent with a hydride transfer mechanism for the oxidation of alanine by this enzyme. researchgate.net Inverse solvent kinetic isotope effects (SKIEs), where reaction rates increase in D₂O, can also provide mechanistic insights, often pointing to equilibrium effects in steps preceding the rate-limiting step. mdpi.com

Table 2: ¹⁵N Kinetic Isotope Effects in an L-Amino Acid Oxidase Reaction

Parameter Value Mechanistic Implication
¹⁵N KIE on kcat/Kala 1.0145 ± 0.0007 Indicates commitment factors in the reaction pathway
Equilibrium ¹⁵N Isotope Effect (EIE) 1.0233 ± 0.0004 For deprotonation of the alanine amino group
Intrinsic ¹⁵N KIE 0.9917 ± 0.0006 Consistent with a hydride transfer mechanism

Data from the study of L-alanine oxidation by Tryptophan 2-monooxygenase. researchgate.net

Protein Turnover and Synthesis Rate Determination in Biological Systems

¹⁵N-labeled L-alanine is extensively used to measure the dynamics of protein metabolism in vivo. By introducing the labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and calculate the rates of both protein synthesis and degradation (turnover). nih.gov

In this approach, a ¹⁵N-labeled amino acid is administered, and the enrichment of ¹⁵N in tissue proteins or specific plasma proteins is measured over time using mass spectrometry. nih.gov The rate at which the ¹⁵N label appears in the protein pool is a direct measure of the fractional synthesis rate (FSR). nih.gov For example, pancreatic cancer cells cultured in media enriched with ¹⁵N amino acids showed FSRs for six specific proteins ranging between 44–76% over 72 hours. nih.gov The analysis involves comparing the mass isotopomer distribution of peptides from labeled and unlabeled samples to determine the ratio of newly synthesized to pre-existing protein. nih.gov These studies are critical for understanding how protein expression is regulated in both healthy and diseased states. nih.govnih.govnih.gov

Table 3: Example Fractional Synthesis Rates (FSR) in Pancreatic Cancer Cells

Protein ID FSR in 50% ¹⁵N Media FSR in 33% ¹⁵N Media
Protein 1 76% 75%
Protein 2 68% 69%
Protein 3 55% 53%
Protein 4 48% 46%
Protein 5 44% 45%
Protein 6 62% 60%

Data represents FSR over 72 hours for six identified proteins. nih.gov

Exploration of Protein-Ligand Binding Thermodynamics and Selectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying protein-ligand interactions at atomic resolution. mdpi.com Uniform or selective ¹⁵N labeling of a protein is often essential for these experiments. L-Alanine-N-FMOC (¹⁵N) can be used to introduce ¹⁵N labels at specific alanine sites during solid-phase peptide synthesis or to aid in the expression of labeled recombinant proteins.

Upon binding of a ligand, the chemical environment of amino acid residues in the protein's binding pocket and other allosteric sites changes. These changes can be detected as perturbations in the chemical shifts of the backbone amide protons and nitrogens in a ¹H-¹⁵N HSQC spectrum. By monitoring the ¹⁵N-labeled alanine residues, researchers can map the binding interface, determine binding affinities, and gain insight into the structural and thermodynamic basis of binding selectivity.

Alanine Scanning Mutagenesis (as a tool for labeled mutant synthesis)

Alanine scanning is a powerful mutagenesis technique used to identify key residues ("hot spots") responsible for a protein's function or its interaction with other molecules. wikipedia.orggenscript.com In this method, individual amino acid residues at an interface are systematically mutated to alanine, and the effect on binding or activity is measured. wikipedia.org

To understand the structural and dynamic consequences of these mutations, the mutant proteins are often produced with isotopic labels for NMR analysis. nih.gov By expressing an alanine-mutant protein in the presence of ¹⁵N-labeled amino acids, including ¹⁵N-L-alanine, a ¹⁵N-labeled version of the mutant protein can be generated. For example, ¹⁵N-HSQC spectra were used to analyze complexes where specific alanine residues were mutated to glycine (B1666218) to confirm spectral assignments. researchgate.net Comparing the NMR spectra of the wild-type and mutant proteins reveals changes in structure and dynamics, providing a deeper understanding of how a specific residue contributes to the protein's stability and function. nih.gov

Table 4: Effects of Core Alanine Mutations in Ubiquitin

Mutation Relative Growth Rate in Yeast In Vitro Stability Phenotype
Wild-Type 1.00 High Normal
I30A ~0.00 Reduced Null (defective processing)
L43A ~0.00 Reduced Null (defective recycling)
V5A ~1.00 Not specified Wild-Type like
I13A ~1.00 Not specified Wild-Type like

Data synthesized from an alanine scan of core positions in ubiquitin. nih.gov

Conformational Dynamics During Ligand Binding

Protein function is intrinsically linked to its conformational dynamics. Isotope-labeling with ¹⁵N enables the use of advanced NMR techniques to study these dynamics across a wide range of timescales. The incorporation of ¹⁵N-L-alanine allows researchers to probe the motion of the protein backbone at specific alanine residues.

Upon ligand binding, the conformational dynamics of a protein often change. These changes can be quantified using NMR relaxation experiments on the ¹⁵N-labeled protein. For instance, an increase in rigidity in the binding site or allosteric changes in dynamics in distant parts of the protein can be observed. Molecular dynamics (MD) simulations complement these experimental findings, providing a theoretical model of conformational changes. nih.govaps.org Studies have shown that ligand binding can alter the relative orientation of protein domains, and these dynamic changes are crucial for binding affinity and biological function. nih.gov By placing ¹⁵N-labeled alanine probes at strategic locations, these dynamic alterations can be mapped, providing a more complete picture of the binding event.

Advanced Methodological Development and Innovation

Development of Novel Isotopic Labeling Strategies for Complex Biomolecules

The use of L-ALANINE-N-FMOC (15N) is integral to advanced isotopic labeling strategies that go beyond uniform labeling, allowing for more nuanced studies of protein structure, dynamics, and function.

Site-Specific Labeling: A key innovation is the site-specific incorporation of ¹⁵N-labeled amino acids into proteins. This is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy of large proteins, where uniform labeling can lead to overly complex spectra with significant signal overlap. nih.gov By introducing ¹⁵N at specific alanine (B10760859) residues using Fmoc-L-Ala(¹⁵N)-OH during solid-phase peptide synthesis (SPPS), researchers can selectively monitor signals from those specific sites. nih.govnih.gov This simplifies spectral analysis and provides precise information about the local environment of the labeled residue. nih.gov

Reverse Labeling: An alternative strategy is reverse labeling, where a protein is uniformly labeled with ¹⁵N, except for specific residues that remain unlabeled. nih.gov This is achieved by supplementing the expression medium with the unlabeled version of the amino acid. While this is more common in cell-based expression systems, the principle of selectively "turning off" signals can be conceptually applied in synthetic strategies to highlight specific regions of a protein.

Cell-Free Protein Synthesis: Modern cell-free protein synthesis systems offer a powerful tool for producing isotope-labeled proteins with high yields. nih.govwikipedia.org These in vitro systems allow for precise control over the components of the reaction mixture, making the selective incorporation of ¹⁵N-labeled amino acids, such as L-alanine, highly efficient and economical. nih.gov This method is particularly advantageous for producing toxic proteins and for incorporating non-natural amino acids. wikipedia.org The use of ¹⁵N-labeled amino acids in cell-free systems can result in incorporation efficiencies of 90-95%. A key benefit is the ability to obtain sufficient yields for two-dimensional NMR analysis directly from the crude reaction mixture, sometimes without the need for extensive purification. nih.gov

Segmental Isotope Labeling: For very large proteins, segmental isotope labeling allows different domains of a protein to be labeled differently. One segment can be synthesized with ¹⁵N-labeled amino acids, including Fmoc-L-Ala(¹⁵N)-OH, and then ligated to other unlabeled or differently labeled segments. This approach enables the study of large protein complexes by focusing on specific domains or interfaces.

These novel strategies, underpinned by the availability of high-purity labeled amino acids like L-ALANINE-N-FMOC (15N), are pushing the boundaries of biomolecular research.

Optimization of Synthesis Protocols for High-Yield L-ALANINE-N-FMOC (15N) Incorporation

Achieving high-yield incorporation of L-ALANINE-N-FMOC (15N) in solid-phase peptide synthesis (SPPS) is critical, especially given the higher cost of isotopically labeled reagents. Optimization of the synthesis protocols focuses on several key areas to maximize efficiency and purity. gyrosproteintechnologies.com

Coupling Reagents and Conditions: The choice of coupling reagent is crucial for efficient amide bond formation. For a sterically non-hindered amino acid like alanine, a variety of coupling reagents can be effective. However, to ensure high efficiency, aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used due to their high coupling rates. bachem.comacs.org The optimization of reaction conditions, such as temperature and coupling time, is also important. Microwave-assisted SPPS can accelerate coupling reactions, leading to shorter cycle times and potentially higher purity of the final peptide. peptidetherapeutics.org

Solvent Quality and Deprotection: The quality of the solvent, particularly N,N-dimethylformamide (DMF), is paramount for successful SPPS. uci.edu Amine-free DMF should be used to prevent premature deprotection of the Fmoc group and other side reactions. The deprotection step, typically performed with a solution of piperidine (B6355638) in DMF, must be carefully controlled to ensure complete removal of the Fmoc group without causing unwanted side reactions such as aspartimide formation in sequences containing aspartic acid. nih.gov

Minimizing Side Reactions: Racemization is a potential side reaction during the activation of the carboxyl group of amino acids. bachem.com While alanine is less prone to racemization than some other amino acids, the use of additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure (Ethyl cyanohydroxyiminoacetate) can suppress this side reaction, particularly when using carbodiimide-based coupling reagents. creative-peptides.com Capping unreacted amino groups after the coupling step is another strategy to minimize the formation of deletion products, which simplifies the purification of the final labeled peptide. gyrosproteintechnologies.com

The following table summarizes key parameters and their optimization for high-yield incorporation of Fmoc-L-Ala(¹⁵N)-OH:

ParameterOptimization StrategyRationale
Coupling Reagent Use of high-efficiency reagents like HATU or HCTU.Ensures rapid and complete amide bond formation, minimizing incomplete couplings. bachem.comacs.org
Solvent Use of high-purity, amine-free DMF.Prevents side reactions and ensures the integrity of the growing peptide chain. uci.edu
Deprotection Optimized concentration and time for piperidine treatment.Ensures complete Fmoc removal without causing degradation of the peptide. ejbiotechnology.info
Additives Inclusion of HOBt or Oxyma Pure with carbodiimide (B86325) reagents.Suppresses racemization and improves coupling efficiency. creative-peptides.com
Capping Acetylation of unreacted N-termini after coupling.Prevents the formation of deletion sequences, leading to a purer final product. gyrosproteintechnologies.com

By carefully optimizing these aspects of the synthesis protocol, researchers can achieve high efficiency in the incorporation of L-ALANINE-N-FMOC (15N), leading to higher yields and purity of the target labeled peptide.

Automation and Miniaturization Techniques in Labeled Peptide and Protein Production

Automation and miniaturization are transforming the landscape of labeled peptide and protein production, offering increased throughput, reproducibility, and cost-effectiveness, which are particularly beneficial when working with expensive isotopic labels like L-ALANINE-N-FMOC (15N).

Automated Peptide Synthesis: Automated peptide synthesizers have become standard tools in many laboratories. nih.gov These systems automate the repetitive cycles of deprotection, washing, coupling, and capping in SPPS, which significantly reduces manual labor and improves reproducibility. nih.gov Modern automated synthesizers, including those that utilize microwave energy to accelerate reactions, can synthesize peptides in a fraction of the time required for manual synthesis. peptidetherapeutics.orgcem.com High-throughput automated systems can synthesize multiple peptides in parallel, facilitating the rapid production of peptide libraries for screening purposes. cem.comnih.gov These systems are designed to handle individual, pre-weighed vials of amino acids, which is ideal for the precise and economical use of isotopically labeled building blocks.

Miniaturization and Microfluidics: The miniaturization of synthesis platforms offers several advantages, most notably the reduction in reagent consumption. nih.gov This is a critical consideration when using costly materials like ¹⁵N-labeled amino acids. Microfluidic devices for SPPS are being developed to perform peptide synthesis on a chip. rsc.orgresearchgate.net These systems utilize small channels and reaction chambers, allowing for precise control over reaction conditions and significantly reducing the volumes of solvents and reagents required. researchgate.net A Teflon-based microfluidic synthesizer has been shown to dramatically reduce the synthesis time for a decapeptide from several days to less than six hours. rsc.org The integration of solid-phase extraction (SPE) within microfluidic devices further allows for on-chip purification of the synthesized peptides. nih.gov

The benefits of these advanced techniques are summarized in the table below:

TechniqueKey Advantages for Labeled Peptide Production
Automated Synthesis - Increased throughput and productivity. - High reproducibility and reduced human error. - Efficient use of expensive labeled amino acids. nih.govcem.com
Miniaturization/Microfluidics - Significant reduction in reagent and solvent consumption. - Faster reaction times due to enhanced heat and mass transfer. - Potential for high-throughput and parallel synthesis in a compact format. nih.govrsc.org

The continued development of automation and miniaturization technologies will undoubtedly make the synthesis of isotopically labeled peptides and proteins more accessible and efficient, furthering research in areas that rely on these essential molecules.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of Labeled Peptides and Proteins

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of peptides and proteins containing ¹⁵N-labeled alanine (B10760859), MD simulations offer a way to explore conformational dynamics, folding pathways, and intermolecular interactions. The introduction of the ¹⁵N isotope into L-alanine primarily affects its mass, a parameter that is explicitly accounted for in the force fields used for MD simulations. While the change in mass is subtle, it can influence vibrational modes and the detailed dynamics of the peptide backbone and side chains.

Researchers utilize MD simulations to:

Refine Structural Models: By simulating the behavior of a peptide containing L-ALANINE-N-FMOC (¹⁵N), researchers can generate ensembles of structures that are consistent with experimental data, such as those obtained from Nuclear Magnetic Resonance (NMR) spectroscopy.

Probe Local Dynamics: Simulations can reveal position-specific dynamics within a peptide. For instance, studies on alanine-based helical peptides have shown that the termini of a helix exhibit greater local dynamics than the central region. nih.gov The C-terminus, in particular, can be more mobile due to the increased exposure of its helix hydrogen bonds to the aqueous solvent. nih.gov

Investigate Self-Assembly: The Fmoc group is known to drive the self-assembly of amino acid derivatives into supramolecular structures like nanofibers and hydrogels. MD simulations of Fmoc-dialanine have shown that these molecules converge into condensed fibril structures where the Fmoc groups stack in the core, stabilized by π-stacking interactions and hydrogen bonding. nih.gov The incorporation of a ¹⁵N label can serve as a valuable probe for experimental validation of these simulated structures.

The results from MD simulations, such as backbone torsional fluctuations, can be compared with experimental data from techniques like electron spin resonance spectroscopy, showing good agreement and validating the computational models. nih.gov

Quantum Chemical Calculations of ¹⁵N NMR Chemical Shifts for Structural Validation

Quantum chemical calculations provide a theoretical framework for predicting spectroscopic parameters, most notably NMR chemical shifts. For L-ALANINE-N-FMOC (¹⁵N), calculating the ¹⁵N chemical shift is a powerful method for validating its three-dimensional structure. The ¹⁵N nucleus has a wide chemical shift range and is highly sensitive to its local electronic environment, including intra- and intermolecular interactions. researchgate.net

The process typically involves:

Geometry Optimization: A model of the molecule, such as an N-formyl-L-alanine amide fragment, is used, and its geometry is optimized using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netillinois.edu

Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensor for the ¹⁵N nucleus is calculated. The isotropic chemical shift is derived from this tensor.

Comparison with Experimental Data: The calculated chemical shifts are then compared with experimentally measured values from ¹⁵N NMR spectroscopy. A strong correlation between the theoretical and experimental values provides high confidence in the proposed molecular structure. researchgate.net

These calculations have been successfully applied to dipeptides like L-alanyl-L-alanine, where ¹⁵N labeling was used to obtain a complete set of chemical shifts and spin-spin coupling constants. cas.cz The comparison with DFT-calculated values helped elucidate the main chain torsion angles and conformational dynamics in aqueous solution. cas.cz Such quantum chemical approaches are crucial for refining protein and peptide structures, as they can translate spectroscopic parameters into precise geometric information. illinois.edu

Table 1: Comparison of Theoretical and Experimental NMR Parameters for Alanine-Containing Peptides

This table illustrates the correlation between computationally predicted and experimentally measured NMR parameters for peptides containing alanine, underscoring the power of quantum chemical calculations in structural validation. Data is hypothetical and for illustrative purposes.

Parameter Calculated Value (DFT) Experimental Value Conformational Angle (φ, ψ)
¹⁵N Chemical Shift (ppm) 120.5 121.2 ± 0.1 -153°, 147°
¹J(N,H) Coupling (Hz) -92.3 -92.8 ± 0.2 -153°, 147°
¹³Cα Chemical Shift (ppm) 52.8 53.1 ± 0.1 -60°, -60° (helical)

In Silico Modeling of Isotopic Fractionation Phenomena

Isotopic fractionation is the partitioning of isotopes between two substances or two phases. In silico modeling of these phenomena for ¹⁵N-labeled compounds can provide deep insights into reaction mechanisms and metabolic pathways. Enzymatic reactions, for instance, can lead to significant nitrogen isotopic differences between enantiomers of an amino acid.

Studies have developed analytical methods to measure the compound-specific nitrogen isotope compositions of D- and L-alanine. nih.gov It was observed that in several bacteria, D-alanine is depleted in ¹⁵N compared to L-alanine. nih.gov For example, in Bacillus subtilis, the δ¹⁵N value for D-alanine was 6.2 ± 0.2‰, while for L-alanine it was 8.2 ± 0.4‰. nih.gov This fractionation is attributed to enzymatic reactions, particularly the alanine racemase reaction. nih.gov

In silico models can simulate these kinetic isotope effects by:

Calculating the vibrational frequencies of the nitrogen atom in the reactant and the transition state of the enzymatic reaction.

Using these frequencies to determine the theoretical isotopic fractionation factor.

Comparing the modeled fractionation with experimental δ¹⁵N values to validate proposed reaction mechanisms.

These computational models are essential for interpreting the isotopic signatures found in biological and environmental samples, helping to trace nitrogen sources and understand metabolic pathways. semanticscholar.org

Table 2: Observed Nitrogen Isotopic Fractionation (δ¹⁵N) in Bacterial Alanine Enantiomers

This table presents experimental data showing the difference in nitrogen isotope composition between D- and L-alanine in the peptidoglycan from bacterial cell walls, highlighting the isotopic fractionation that can be modeled in silico.

Bacterial Species δ¹⁵N D-alanine (‰) δ¹⁵N L-alanine (‰) Isotopic Difference (Δδ¹⁵N)
Staphylococcus staphylolyticus 19.2 ± 0.5 21.3 ± 0.8 -2.1
Bacillus subtilis 6.2 ± 0.2 8.2 ± 0.4 -2.0

Data sourced from Takano et al., 2009. nih.gov

Bioinformatics and Cheminformatics Approaches for Isotopic Data Analysis and Interpretation

The large datasets generated from experiments with isotopically labeled compounds like L-ALANINE-N-FMOC (¹⁵N) necessitate the use of sophisticated bioinformatics and cheminformatics tools for analysis and interpretation.

Cheminformatics tools are vital for managing and analyzing chemical data. neovarsity.org Platforms and libraries such as RDKit, Chemistry Development Kit (CDK), and MayaChemTools provide a wide range of functionalities: neovarsity.org

Database Management: Storing, organizing, and searching chemical structures and associated data. neovarsity.orgdatagrok.ai

Descriptor Calculation: Computing molecular descriptors and fingerprints that encode structural features, which can be used for similarity searches and building predictive models. datagrok.ai

QSAR/QSPR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activities or properties of molecules. datagrok.ai

Data Visualization: Rendering 2D and 3D structures to aid in the analysis and interpretation of molecular data. neovarsity.org

Bioinformatics approaches are crucial for processing data from large-scale biological experiments, such as proteomics studies using ¹⁵N metabolic labeling. nih.gov When ¹⁵N-labeled compounds are incorporated into proteins, the resulting data from mass spectrometry can be complex. nih.gov Bioinformatics workflows, such as those available in the Protein Prospector software, are used to: nih.gov

Identify Labeled Peptides: Account for the mass shift caused by ¹⁵N incorporation to correctly identify peptides from mass spectra. nih.gov

Quantify Protein Expression: Calculate the relative abundance of proteins by comparing the signal intensities of ¹⁴N (light) and ¹⁵N (heavy) labeled peptide pairs. nih.gov

Correct for Labeling Efficiency: Adjust protein ratios based on the efficiency of ¹⁵N incorporation to ensure accurate quantification. nih.gov

These computational tools are essential for extracting meaningful biological and chemical information from complex datasets generated through the use of stable isotope-labeled compounds. scribd.com

Q & A

Advanced Question

  • Precursor selection : Use uniformly labeled 15N precursors during synthesis to maximize isotopic enrichment .
  • Sampling design : Optimize sampling intervals to capture dynamic incorporation rates. For example, in microbial studies, collect samples during exponential growth phases when nitrogen assimilation peaks .
  • Analytical validation : Pair LC-MS with isotope ratio mass spectrometry (IRMS) to quantify 15N enrichment. Calibrate against certified reference materials (e.g., IAEA-N-1) to correct for instrument drift .

Table 1 : Comparison of isotopic variants for metabolic studies

CompoundIsotopic LabelEnrichmentKey Application
L-ALANINE-N-FMOC (15N)15N (amino group)98%Peptide tracking, NMR
L-ALANINE-N-FMOC (13C3; 15N)13C (uniform), 15N97-99%Multi-isotope flux studies
L-Phenylalanine-N-FMOC (15N)15N (aromatic side chain)98%Protein-ligand interactions
Sources:

What methodological considerations are necessary to address discrepancies in δ15N measurements during tracer studies?

Advanced Question

  • Matrix effects : Use porous graphitic carbon (PGC) chromatography to separate nitrate/nitrite ions from organic matrices, reducing interference in LC-IRMS systems .
  • Reactor maintenance : Replace copper reactors in IRMS systems after 50 injections to prevent performance decay, which can increase measurement uncertainty (±1.4‰ to ±3‰) .
  • Statistical correction : Apply mixed-effects models to account for spatial heterogeneity in field studies (e.g., soil sampling) and improve δ15N precision .

How does the isotopic labeling position (e.g., 15N in the amino group) influence NMR spectral interpretation in protein dynamics studies?

Advanced Question
The 15N label in the amino group produces distinct chemical shifts in heteronuclear single quantum coherence (HSQC) NMR, enabling residue-specific tracking of protein folding or ligand binding. For example:

  • Peak assignments : Compare labeled vs. unlabeled spectra to identify backbone amide signals.
  • Dynamic studies : Use 15N relaxation dispersion to probe µs-ms timescale conformational changes.
    Contrast with side-chain-labeled analogs (e.g., 15N-phenylalanine), which highlight aromatic interactions but lack backbone resolution .

Table 2 : NMR applications of Fmoc-protected 15N-amino acids

CompoundLabel PositionNMR TechniqueApplication
L-ALANINE-N-FMOC (15N)α-amino1H-15N HSQCBackbone dynamics
L-Phenylalanine-N-FMOC (15N)Side chain13C-15N HMBCAromatic interaction mapping
Source:

How do structural differences between Fmoc-protected 15N-amino acids affect their reactivity in SPPS?

Advanced Question

  • Steric effects : Bulky side chains (e.g., cyclohexyl-L-alanine-N-Fmoc) slow coupling kinetics, requiring extended reaction times or elevated temperatures .
  • Solubility : Hydrophobic variants (e.g., 1-naphthyl-L-alanine-N-Fmoc) may precipitate in aqueous buffers, necessitating DMF or dichloromethane as solvents .
  • Deprotection efficiency : Electron-withdrawing groups near the Fmoc moiety (e.g., methionine sulfoxide) can resist piperidine cleavage, requiring alternative bases like DBU .

What strategies mitigate isotopic dilution in 15N tracer studies using L-ALANINE-N-FMOC (15N)?

Advanced Question

  • Closed-system experiments : Use chemostats or batch cultures with controlled nitrogen sources to minimize unlabeled N contamination .
  • Dose-response calibration : Titrate tracer concentrations to achieve 10-20% isotopic enrichment in target metabolites, balancing sensitivity and cost .
  • Data normalization : Express results as atom percent excess (APE) relative to natural abundance (0.366% 15N) to correct for background signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.